molecular formula C12H17Cl B3054820 1-(1-Chloroethyl)-4-isobutylbenzene CAS No. 62049-65-4

1-(1-Chloroethyl)-4-isobutylbenzene

Cat. No.: B3054820
CAS No.: 62049-65-4
M. Wt: 196.71 g/mol
InChI Key: SPBVCQUMYJRBMD-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-4-isobutylbenzene: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 1-chloroethyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-isobutylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 4-isobutylbenzene with 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-4-isobutylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

1-(1-Chloroethyl)-4-isobutylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-4-isobutylbenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 1-chloroethyl group and the isobutyl group influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

    1-(1-Chloroethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an isobutyl group.

    1-(1-Chloroethyl)-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of an isobutyl group.

Uniqueness: 1-(1-Chloroethyl)-4-isobutylbenzene is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(1-chloroethyl)-4-(2-methylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBVCQUMYJRBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977600
Record name 1-(1-Chloroethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62049-65-4
Record name 1-(4′-Isobutylphenyl)ethyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62049-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Chloroethyl)-4-isobutylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062049654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Chloroethyl)-4-(2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-chloroethyl)-4-isobutylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Isobutylbenzene (402 g, 3 mol) and zinc chloride (136 g, 1 mol) are fed into a one liter flask equipped with termometer, stirrer, and gas inlet tube. The reaction is maintained below 10° C. by external cooling. A mixture of acetaldehyde (44 g, 1 mol) and isobutylbenzene (67 g, 0.5 mol) are added to the flask dropwise for 2 hours while maintaining the temperature of the flask below 10° C. The reaction is heated to room temperature and HCl is passed through the reaction medium in the flask for about 2 hours. The reaction is stirred for 6 hours. The solution is quenched with water and the organic layer is separated from the aqueous layer. The organic layer is washed with sodium bicarbonate and water, and then dried. It is then stripped of isobutylbenzene and vacuum distilled to give 1-(4′-isobutylphenyl)ethyl chloride.
Quantity
402 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
catalyst
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
67 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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